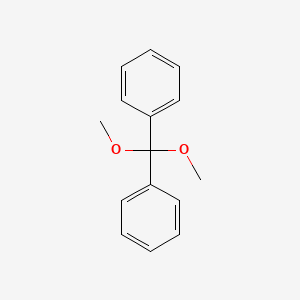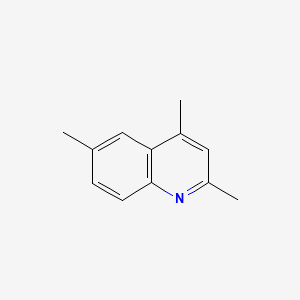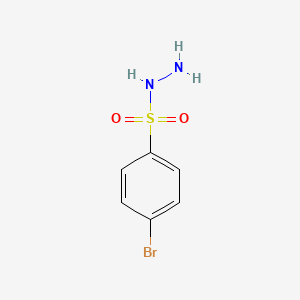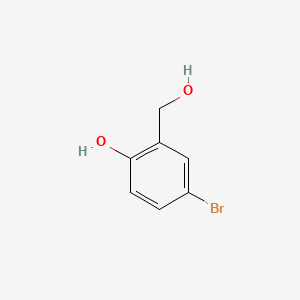
Chlorhydrate de méthacrylate d'aminoéthyle
Vue d'ensemble
Description
2-Aminoethyl methacrylate hydrochloride (AEMH) is an organic compound that is used in a variety of applications in the fields of chemistry, biology, and medicine. AEMH is a colorless solid that is soluble in water and organic solvents. It is a monomer that is used to create polymers, and it is also used as a reactant in organic synthesis. AEMH is a versatile compound that has a wide range of applications in the laboratory, including as a reagent for the synthesis of various molecules, as a catalyst for certain reactions, and as a source of amines.
Applications De Recherche Scientifique
Revêtements
Le AMA est un monomère hautement réactif utilisé dans la production de polymères et de copolymères pour les revêtements . Son groupe méthacrylate lui permet de subir une polymérisation radicalaire, ce qui le rend approprié pour la création de revêtements dotés de propriétés spécifiques telles qu'une meilleure adhérence, résistance et durabilité.
Adhésifs
Dans le domaine des adhésifs, la réactivité du AMA est exploitée pour produire des matériaux de liaison solides . Les polymères et les copolymères dérivés du AMA peuvent être adaptés pour améliorer les performances des adhésifs utilisés dans diverses applications industrielles et médicales.
Dispositifs médicaux
Les polymères à base de AMA sont utilisés dans les dispositifs médicaux en raison de leur biocompatibilité et de leur stabilité . Le monomère peut être polymérisé en structures utilisées dans des dispositifs nécessitant précision et fiabilité, tels que les systèmes d'administration de médicaments et les instruments chirurgicaux.
Ingénierie tissulaire
Le AMA est utilisé pour créer des échafaudages composites en polyuréthane/urée dans l'ingénierie tissulaire . Ces échafaudages soutiennent la croissance et le développement de nouveaux tissus, fournissant un cadre qui imite la matrice extracellulaire naturelle.
Brosses polymères
Le AMA sert de précurseur pour la synthèse de brosses homo et copolymères . Ces brosses peuvent être greffées sur des surfaces pour modifier leurs propriétés, telles que le réglage des propriétés électrochimiques des plaquettes de silicium, ce qui est crucial pour la technologie des semi-conducteurs.
Propriétés électrochimiques
Les brosses polymères dérivées du AMA sont utilisées pour ajuster les caractéristiques électrochimiques de matériaux tels que les plaquettes de silicium . Cette application est importante dans la production de dispositifs électroniques, où un contrôle précis des propriétés des matériaux est essentiel.
Mécanisme D'action
Target of Action
The primary target of 2-Aminoethyl methacrylate hydrochloride is the methacrylate group present in the compound . This group is highly reactive and enables the compound to undergo both free radical polymerization and other polymerization reactions .
Mode of Action
2-Aminoethyl methacrylate hydrochloride interacts with its target, the methacrylate group, through a process known as free radical polymerization . This process involves the formation of polymers by the successive addition of free radicals . The compound’s high reactivity allows it to participate in these reactions, leading to the formation of polymers and copolymers .
Biochemical Pathways
The primary biochemical pathway affected by 2-Aminoethyl methacrylate hydrochloride is the polymerization pathway . The compound’s interaction with the methacrylate group leads to the formation of polymers and copolymers . These polymers can be used in a wide range of applications, including coatings, adhesives, and medical devices .
Result of Action
The molecular and cellular effects of 2-Aminoethyl methacrylate hydrochloride’s action primarily involve the formation of polymers and copolymers . These polymers can tune the electrochemical properties of silicon wafers and can be used in the synthesis of polyurethane/urea composite scaffolds for tissue engineering applications .
Action Environment
The action of 2-Aminoethyl methacrylate hydrochloride can be influenced by environmental factors. For instance, the compound’s reactivity and thus its ability to form polymers can be affected by temperature and pH . Additionally, the compound contains a stabilizer, phenothiazine, which may also influence its stability and reactivity .
Safety and Hazards
AMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
AMA is used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is also used in biomedical research as a crosslinking agent for hydrogels and other biomaterials . The future directions of AMA could involve further exploration of its applications in these areas.
Relevant papers on AMA discuss its use in the synthesis of polymers and copolymers , its production methods , and its applications in various fields .
Analyse Biochimique
Biochemical Properties
2-Aminoethyl methacrylate hydrochloride plays a significant role in biochemical reactions due to its highly reactive methacrylate group, which enables it to undergo free radical polymerization and other polymerization reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of poly(2-aminoethylmethacrylate), a biocompatible cationic polymer that interacts with cellular membranes and proteins, enhancing their electrochemical properties .
Cellular Effects
2-Aminoethyl methacrylate hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to maintain the native spherical and stemness of human dental pulp stem cells when used in modified hyaluronic acid hydrogels . This compound can also affect cell function by altering the electrochemical properties of cellular membranes, which can impact cell signaling and metabolic activities .
Molecular Mechanism
At the molecular level, 2-Aminoethyl methacrylate hydrochloride exerts its effects through binding interactions with biomolecules. It can undergo free radical polymerization, leading to the formation of polymers that interact with cellular components. These interactions can result in enzyme inhibition or activation and changes in gene expression. The methacrylate group in 2-Aminoethyl methacrylate hydrochloride is particularly reactive, enabling it to form covalent bonds with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoethyl methacrylate hydrochloride can change over time. The compound is chemically stable under standard ambient conditions but may degrade under certain conditions, such as exposure to strong oxidizers or temperatures above 100°C . Long-term studies have shown that it can maintain its activity and function in in vitro and in vivo settings, although its stability and degradation need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 2-Aminoethyl methacrylate hydrochloride vary with different dosages in animal models. At lower dosages, it can enhance cellular functions and promote tissue engineering applications. At higher dosages, it may exhibit toxic or adverse effects, such as skin and eye irritation . Threshold effects and optimal dosages need to be determined to maximize its benefits while minimizing potential risks .
Metabolic Pathways
2-Aminoethyl methacrylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its polymerization and incorporation into biomaterials. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, 2-Aminoethyl methacrylate hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. The compound’s biocompatibility allows it to be effectively incorporated into various biomaterials, enhancing their mechanical properties and antimicrobial activity .
Subcellular Localization
The subcellular localization of 2-Aminoethyl methacrylate hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localizations can affect its activity and function, enabling it to interact with specific cellular components and exert its biochemical effects .
Propriétés
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHISXQEKIKSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26747-45-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26747-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60883715 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-94-2 | |
| Record name | 2-Aminoethyl methacrylate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl methacrylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl methacrylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOETHYL METHACRYLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTZ5TUM98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminoethyl methacrylate hydrochloride?
A1: 2-Aminoethyl methacrylate hydrochloride has the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol.
Q2: What spectroscopic data is available to characterize AEMA?
A2: 1H NMR spectroscopy is commonly used to confirm the structure of AEMA and its copolymers [, , , ].
Q3: What are the advantages of using AEMA in the synthesis of antifouling materials?
A3: AEMA is a cationic monomer that can be copolymerized with other monomers to introduce amine functionalities onto surfaces. These amine groups can be further modified to create zwitterionic materials with excellent antifouling properties, resisting both inorganic scaling and organic fouling [, ].
Q4: How does the incorporation of AEMA affect the properties of hydrogels?
A4: AEMA introduces primary amine groups into hydrogels, influencing their charge density, swelling behavior, and responsiveness to pH changes [, , , , , ].
Q5: Can AEMA be used to modify the surface properties of polymers like poly(ether ether ketone) (PEEK)?
A5: Yes, AEMA can be incorporated into copolymers that are then grafted onto PEEK surfaces, improving their blood compatibility by reducing protein adsorption and platelet adhesion [].
Q6: What role does AEMA play in the synthesis of catalytic nanoreactors?
A6: AEMA can be copolymerized with other monomers to create polymer brushes on surfaces. These brushes can then be functionalized with catalytic components, forming nanoreactors capable of catalyzing cascade reactions [].
Q7: How can AEMA contribute to targeted drug delivery systems?
A7: AEMA can be incorporated into pH-sensitive polymers that self-assemble into micelles or nanocapsules. These carriers can encapsulate drugs and release them in response to the acidic environment of tumor tissues [, , ].
Q8: Can AEMA be utilized in the development of gene delivery systems?
A8: Yes, AEMA-containing polymers can condense DNA into nanoparticles for gene delivery. The cationic nature of AEMA facilitates interactions with negatively charged DNA [, ].
Q9: How are AEMA-containing polymers and materials characterized?
A10: Common techniques include 1H NMR spectroscopy, gel permeation chromatography (GPC), dynamic light scattering (DLS), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) [, , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
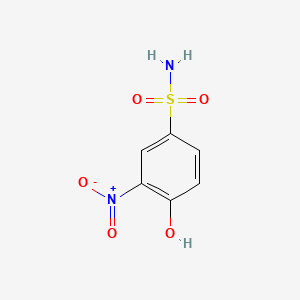



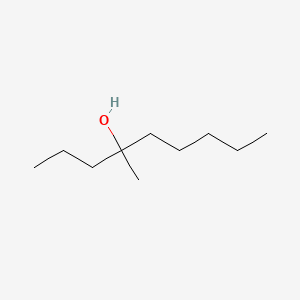

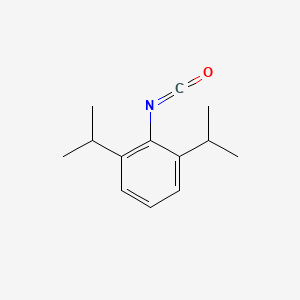
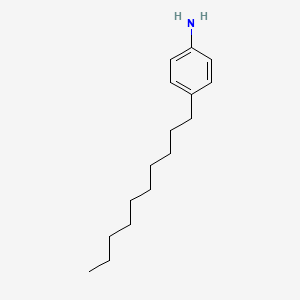
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)

